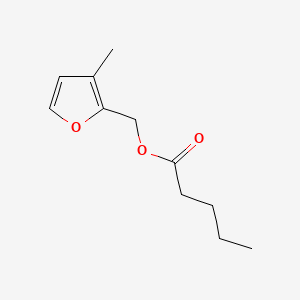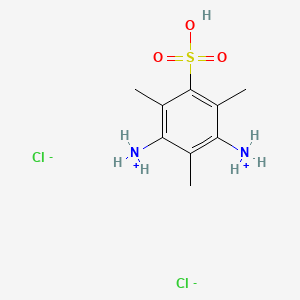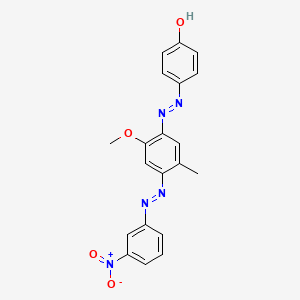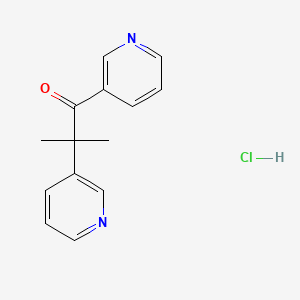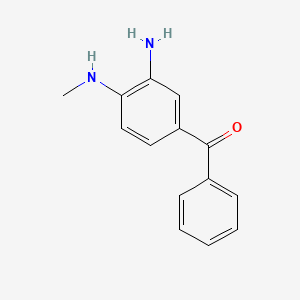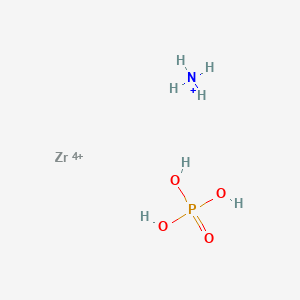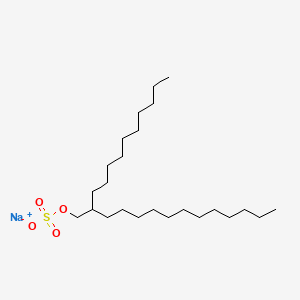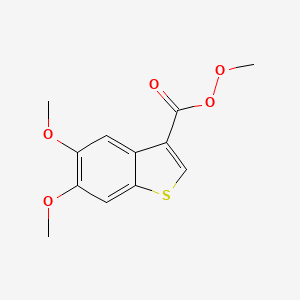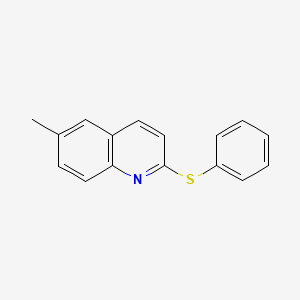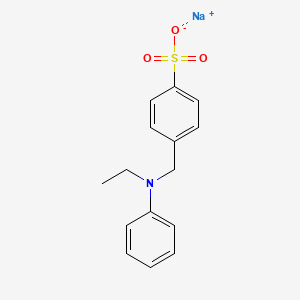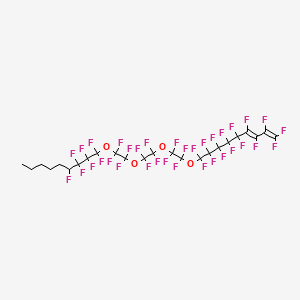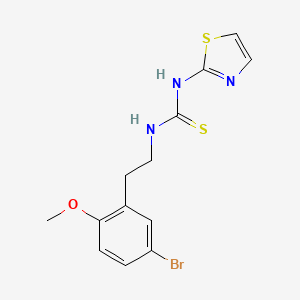
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound with a unique structure that combines a thiourea moiety with a brominated methoxyphenyl group and a thiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenyl ethylamine to introduce the bromine atom. This is followed by the reaction with thiourea and a thiazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, while the brominated methoxyphenyl group and thiazolyl group can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea, N-(5-bromo-2-methoxyphenyl)-: Similar structure but lacks the thiazolyl group.
Thiourea, N-(2-thiazolyl)-: Similar structure but lacks the brominated methoxyphenyl group.
N-(5-bromo-2-methoxyphenyl)thiourea: Similar structure but lacks the ethyl linkage.
Uniqueness
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the brominated methoxyphenyl group and the thiazolyl group allows for diverse interactions and applications that are not possible with simpler thiourea derivatives.
Eigenschaften
CAS-Nummer |
149486-41-9 |
|---|---|
Molekularformel |
C13H14BrN3OS2 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
1-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H14BrN3OS2/c1-18-11-3-2-10(14)8-9(11)4-5-15-12(19)17-13-16-6-7-20-13/h2-3,6-8H,4-5H2,1H3,(H2,15,16,17,19) |
InChI-Schlüssel |
DCXXRUXBIXIQKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CCNC(=S)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


